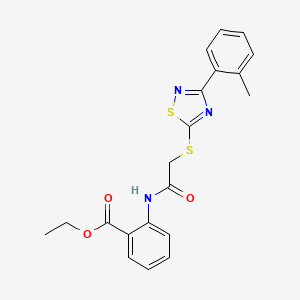

Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiadiazole ring could potentially be formed through a cyclization reaction . The acetamido group might be introduced through a reaction with acetic anhydride . The benzoate ester group could be formed through an esterification reaction . The o-tolyl group might be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The thiadiazole ring would contribute to the rigidity of the molecule, while the other functional groups could participate in various intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thiadiazole ring might participate in electrophilic substitution reactions . The acetamido group could undergo hydrolysis to form a carboxylic acid and an amine . The benzoate ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido and benzoate ester groups could increase its solubility in polar solvents . The thiadiazole ring might contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Research into Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its synthesis and evaluation within various chemical contexts, with applications primarily focused on the development of heterocyclic compounds. For instance, Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating the compound's versatility as a precursor in creating compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, El Foujji et al. (2020) reported on the synthesis, molecular structure, and thermal stability of a novel compound, showcasing its stability above 249.8°C and potential in material science (El Foujji et al., 2020).

Biological Activity

Several studies have focused on the biological activities of related thiadiazole derivatives. Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), evaluating them as glutaminase inhibitors with potential therapeutic implications in cancer treatment (Shukla et al., 2012). Jebur et al. (2018) synthesized and characterized new Ethyl-2-amino benzothiazole-6-carboxylate derivatives, investigating their antibacterial activities and showcasing the compound's relevance in developing antimicrobial agents (Jebur et al., 2018).

Chemical Reactions and Properties

Research extends into the chemical reactions and properties of related compounds. For example, the work by Carrington et al. (1972) delved into the reactivity of 1,2-benzisothiazoles, offering insights into their decomposition and transformation processes that could inform the synthesis of novel compounds with varied biological and chemical applications (Carrington et al., 1972).

Antimicrobial and Antiviral Applications

Tang et al. (2019) designed and synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, showing good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities, suggesting the potential of these compounds in agricultural and pharmaceutical applications (Tang et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-10-6-7-11-16(15)21-17(24)12-27-20-22-18(23-28-20)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEQHJDZGOAHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

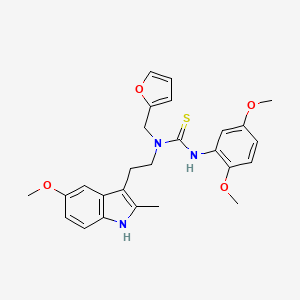

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)

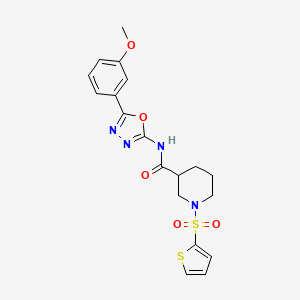

![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)

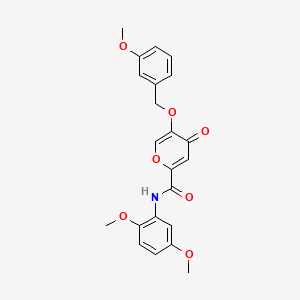

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)

![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)

![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)

![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)

![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)